N-allyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
CAS No.: 896068-75-0
Cat. No.: VC4425139
Molecular Formula: C16H16N4O2
Molecular Weight: 296.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896068-75-0 |
|---|---|
| Molecular Formula | C16H16N4O2 |
| Molecular Weight | 296.33 |
| IUPAC Name | 6,12-dimethyl-2-oxo-N-prop-2-enyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
| Standard InChI | InChI=1S/C16H16N4O2/c1-4-7-17-15(21)12-8-11-14(19(12)3)18-13-6-5-10(2)9-20(13)16(11)22/h4-6,8-9H,1,7H2,2-3H3,(H,17,21) |
| Standard InChI Key | NSQKUTBLRZDAGW-UHFFFAOYSA-N |
| SMILES | CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)NCC=C)C=C1 |
Introduction
N-allyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound with a unique molecular structure, making it a valuable intermediate in organic synthesis. Its applications span across chemistry, biology, and medicine, where it shows potential as a building block for synthesizing more complex molecules and exhibiting biological activities such as antimicrobial, antiviral, and anticancer properties.
Synthesis Methods
The synthesis of N-allyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves multi-step organic reactions, often starting with the cyclization of appropriate precursors under controlled conditions. Strong bases or acids may be used, and temperature and pressure must be carefully regulated to ensure the formation of the desired product.
Biological Activity
This compound has shown potential in various bioassays, indicating antimicrobial, antiviral, and anticancer properties. Its mechanism of action involves inhibiting key enzymes in nucleotide synthesis pathways, such as GARFTase and AICARFTase, which are crucial for cell proliferation. The allyl group enhances the compound's lipophilicity, facilitating cellular uptake and contributing to its biological activity.
Anticancer Activity
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Mechanism of Action: Inhibits enzymes involved in folate metabolism and related pathways.
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In Vitro Studies: Shows cytotoxic effects against cancer cell lines like A549 lung carcinoma and MCF7 breast adenocarcinoma.
Comparison with Similar Compounds
| Compound | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|
| N-allyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide | 296.33 | Antimicrobial, antiviral, anticancer |
| N-ethyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide | 284.31 | Potential biological activities, but less documented |
| N-ethyl-1,9-dimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide | 360.4 | Potential therapeutic applications, but specific activities not detailed |
Industrial Applications
In industry, this compound can be used in the production of advanced materials and chemicals. Its unique properties contribute to the development of new products with enhanced performance and functionality.
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